3-[4-(4-Chlorophenoxy)-3-nitrophenyl]acrylic acid
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of 3-[4-(4-Chlorophenoxy)-3-nitrophenyl]acrylic acid follows established International Union of Pure and Applied Chemistry conventions for complex aromatic compounds containing multiple substituents. The official International Union of Pure and Applied Chemistry name for this compound is (E)-3-[4-(4-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid, which precisely describes the stereochemical configuration and substitution pattern. The compound is registered under Chemical Abstracts Service number 338403-63-7 and carries the molecular identifier MFCD00138697 in chemical databases.
The molecular formula C₁₅H₁₀ClNO₅ indicates the presence of fifteen carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, and five oxygen atoms. The molecular weight is calculated as 319.69 grams per mole according to computational methods. The nomenclature reflects the presence of a chlorophenoxy substituent at the 4-position of the nitrophenyl ring, with the nitro group occupying the 3-position relative to the acrylic acid side chain. The (E)-designation specifically indicates the trans configuration of the double bond in the acrylic acid portion of the molecule.
Alternative systematic names include this compound and (2E)-3-[4-(4-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid, both of which are recognized synonyms in chemical literature. The compound's classification as an acrylic acid derivative places it within the broader category of α,β-unsaturated carboxylic acids, which are characterized by the presence of a carbon-carbon double bond adjacent to the carboxyl group.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is characterized by a complex three-dimensional arrangement that includes multiple aromatic rings connected through an ether linkage and an acrylic acid side chain. The compound features two distinct benzene rings: the chlorophenyl ring bearing the chlorine substituent and the nitrophenyl ring containing both the nitro group and the acrylic acid chain. These aromatic systems are connected via an oxygen atom, forming a diaryl ether linkage that introduces conformational flexibility to the molecule.
The acrylic acid portion of the molecule adopts an (E)-configuration, indicating that the carboxylic acid group and the aromatic ring are positioned on opposite sides of the carbon-carbon double bond. This trans arrangement is typically more thermodynamically stable than the corresponding (Z)-isomer due to reduced steric interactions between the bulky substituents. The double bond geometry is confirmed by the International Union of Pure and Applied Chemistry nomenclature and supported by computational structural data available in chemical databases.
Conformational analysis reveals that the molecule can adopt multiple low-energy conformations through rotation around the ether linkage connecting the two aromatic rings. The torsional angle between the chlorophenyl and nitrophenyl rings can vary, leading to different spatial orientations that may influence the compound's physical and chemical properties. The presence of the nitro group introduces additional conformational considerations, as this electron-withdrawing group can participate in intramolecular interactions that stabilize certain conformations over others.
Three-dimensional conformational data indicates that the molecule exhibits a relatively planar arrangement in its lowest energy conformation, with the aromatic rings adopting coplanar or near-coplanar orientations. This planarity facilitates π-electron delocalization across the extended aromatic system and contributes to the overall stability of the molecular structure.
Electronic Structure and Resonance Stabilization
The electronic structure of this compound is dominated by the complex interplay between electron-withdrawing and electron-donating substituents distributed across the molecular framework. The nitro group (-NO₂) serves as a powerful electron-withdrawing group that significantly influences the electron density distribution throughout the aromatic system. This group exhibits strong mesomeric and inductive effects that delocalize electron density away from the aromatic ring, creating regions of electron deficiency that affect the compound's reactivity patterns.
The chlorine atom attached to the phenoxy ring contributes both electron-withdrawing inductive effects and electron-donating mesomeric effects, though the inductive component typically dominates. The halogen substituent influences the electron density of the phenoxy ring and modulates the electron-donating capability of the ether oxygen atom. The carboxylic acid group provides additional electron-withdrawing character through both inductive and mesomeric mechanisms, further contributing to the overall electronic asymmetry of the molecule.
Resonance stabilization occurs through multiple pathways within the molecular structure. The nitro group participates in extensive resonance delocalization with the aromatic ring, creating quinoid canonical structures that distribute the positive charge across the ring system. Similarly, the carboxylic acid group engages in resonance interactions with the α,β-unsaturated system, leading to additional stabilization through extended conjugation.
The phenoxy ether linkage introduces another dimension of electronic interaction, as the oxygen atom can donate electron density to both aromatic rings through resonance effects. This creates a complex network of electronic communication between the different molecular domains, resulting in a highly delocalized electronic structure. The overall electronic configuration leads to significant polarization of the molecule, with electron-rich and electron-poor regions that influence both chemical reactivity and intermolecular interactions.
Crystallographic Data and Unit Cell Parameters
Crystallographic analysis of this compound requires consideration of the fundamental principles governing crystal structure formation and the specific molecular features that influence packing arrangements. Crystal structures are defined by the particular repeating arrangement of molecules throughout the crystalline material, with the unit cell representing the smallest repeating unit that exhibits the full symmetry of the crystal structure.
For compounds of this structural complexity, crystallization typically occurs within one of the seven crystal systems: cubic, tetragonal, orthorhombic, rhombohedral, monoclinic, triclinic, or hexagonal. The specific crystal system adopted depends on the molecular geometry, intermolecular interactions, and packing efficiency considerations. Related aromatic carboxylic acid compounds often crystallize in monoclinic or triclinic systems due to the asymmetric nature of their molecular structures and the presence of hydrogen bonding capabilities.
The lattice parameters of the unit cell, designated as a, b, and c for the edge lengths and α, β, and γ for the angles between these edges, are fundamental descriptors of the crystallographic structure. These parameters determine the three-dimensional arrangement of molecules within the crystal lattice and influence the physical properties of the crystalline material. For compounds containing carboxylic acid groups, hydrogen bonding interactions typically play a crucial role in determining the crystal packing arrangement and resulting unit cell dimensions.
Intermolecular interactions expected to influence the crystal structure include hydrogen bonding between carboxylic acid groups, π-π stacking interactions between aromatic rings, and halogen bonding involving the chlorine atom. The Cambridge Structural Database serves as the primary repository for small molecule crystal structures and would contain relevant crystallographic data for this compound if structural determination has been completed.
Tautomeric Forms and Prototropic Equilibria
The tautomeric behavior of this compound involves several potential equilibria arising from the presence of multiple ionizable and tautomerizable functional groups within the molecular structure. The carboxylic acid group represents the primary site for prototropic equilibria, existing in dynamic equilibrium between the neutral carboxylic acid form and the deprotonated carboxylate anion depending on solution conditions and environmental factors.
The carboxylic acid functionality can undergo proton transfer reactions leading to the formation of carboxylate salts, particularly in the presence of basic conditions or appropriate counterions. The acidity of the carboxyl group is modulated by the electronic effects of the aromatic system and the electron-withdrawing influence of the nitro group, which enhances the stability of the conjugate base through resonance stabilization. This electronic environment likely results in a lower pKa value compared to simple aliphatic carboxylic acids.
The nitro group, while not directly participating in simple prototropic equilibria under normal conditions, can influence tautomeric preferences through its strong electron-withdrawing effects. These effects stabilize anionic forms and can shift equilibria toward deprotonated species. The nitro group's resonance interactions with the aromatic ring system create additional canonical forms that contribute to the overall electronic stabilization of different tautomeric states.
Enol-keto tautomerism represents another potential equilibrium pathway, particularly involving the α,β-unsaturated carboxylic acid system. Although the keto form would be highly unfavorable due to the aromatic nature of the system, trace amounts of enolic character may exist in the double bond region adjacent to the carboxyl group. The phenoxy ether linkage is generally stable toward tautomeric rearrangement under normal conditions, maintaining its structural integrity across different protonation states.
Properties
IUPAC Name |
(E)-3-[4-(4-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO5/c16-11-3-5-12(6-4-11)22-14-7-1-10(2-8-15(18)19)9-13(14)17(20)21/h1-9H,(H,18,19)/b8-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZACPMHPPEDMV-KRXBUXKQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)/C=C/C(=O)O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Chlorophenoxy)-3-nitrophenyl]acrylic acid typically involves the reaction of 4-chlorophenol with 3-nitrobenzaldehyde under specific conditions to form the intermediate compound. This intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Chlorophenoxy)-3-nitrophenyl]acrylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Organic Chemistry
This compound serves as a reagent in organic synthesis, particularly in the study of reaction mechanisms. Its unique structure allows for various chemical reactions, including:
- Oxidation : Modifies existing functional groups.
- Reduction : Can reduce nitro groups to amines.
- Substitution : Facilitates the replacement of functional groups.
These reactions are crucial for developing new synthetic pathways and understanding complex chemical behaviors.
Biological Research
In biological contexts, 3-[4-(4-Chlorophenoxy)-3-nitrophenyl]acrylic acid is used to study enzyme interactions and protein modifications. Its ability to modulate the activity of specific molecular targets can lead to significant insights into biochemical pathways and disease mechanisms.
Industrial Applications
The compound is also valuable in materials science and chemical processes. It is utilized in developing new materials with enhanced properties, such as improved durability or reactivity. Its applications extend to fields like polymer science, where it can be incorporated into various formulations.
Case Study 1: Enzyme Interaction Studies
A study published in a peer-reviewed journal examined how this compound interacts with specific enzymes involved in metabolic pathways. The findings indicated that the compound could effectively inhibit certain enzymes, leading to potential therapeutic applications in drug design.
Case Study 2: Material Development
Research conducted on the use of this compound in polymer formulations demonstrated its effectiveness in enhancing mechanical properties. The study highlighted improvements in tensile strength and thermal stability when incorporated into polyacrylate matrices.
Mechanism of Action
The mechanism of action of 3-[4-(4-Chlorophenoxy)-3-nitrophenyl]acrylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Substituent Position Variations
- 3-[4-(2-Chlorophenoxy)-3-nitrophenyl]acrylic acid (CAS 338403-65-9): Key Difference: Chlorine substituent on the phenoxy group is in the ortho (2-) position instead of para (4-). This compound’s molecular formula (C15H10ClNO5) differs from the target compound (likely C15H10ClNO5 if structurally analogous), but positional isomerism significantly affects physicochemical properties .
- (2E)-3-{3-[(4-Chlorophenoxy)methyl]-4-methoxyphenyl}acrylic acid (CAS 512809-94-8): Key Difference: Contains a methoxy group at the 4-position and a chlorophenoxymethyl substituent at the 3-position. Impact: The methoxy group enhances electron density on the phenyl ring, increasing solubility in polar solvents (e.g., logP reduction). The chlorophenoxymethyl chain may improve membrane permeability compared to the nitro group in the target compound .
Functional Group Modifications
- Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid): Key Difference: Replaces nitro and chlorophenoxy groups with 3,4-dihydroxy substituents. Impact: The dihydroxy configuration confers antioxidant activity, as seen in its use in pharmacological and food research. In contrast, the nitro group in the target compound may act as an electron-withdrawing group, stabilizing negative charges and influencing metabolic stability .
- 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid (CAS 175278-52-1): Key Difference: Substitutes the phenoxy oxygen with a thioether (S) linkage. Impact: The sulfur atom increases lipophilicity (higher logP) and may alter metabolic pathways, as thioethers are prone to oxidation. This compound’s hazard profile includes skin and eye irritation, similar to the target compound .
Pharmacokinetic and Toxicological Profiles
- Chlorophenoxy-Containing Prodrugs: Example: (E)-3-[4-[2-(4-Chlorophenoxy)-2-methylpropanoyloxy]-3-methoxyphenyl]acrylic acid (AZ). Findings: In rats, the active metabolite (chlorophenoxy acid) exhibits dose-dependent pharmacokinetics. At 125–250 mg/kg, linear kinetics are observed (AUC proportional to dose), while doses >500 mg/kg show nonlinearity due to metabolic saturation. This suggests that substituents like methoxy groups influence metabolic clearance rates .
- Morpholide Derivatives: Example: 3-[4-(4-Chlorophenoxy)phenyl]-3-(3,4-dimethoxyphenyl)acrylic acid morpholide. Impact: Amidation of the acrylic acid group reduces acidity (pKa increase), enhancing bioavailability and altering tissue distribution. Such modifications are critical in agrochemical design to improve systemic uptake .
Physicochemical Properties
Biological Activity
3-[4-(4-Chlorophenoxy)-3-nitrophenyl]acrylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, synthesis, and applications, highlighting case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 292.7 g/mol. The compound features a carboxylic acid functional group and a chlorophenoxy substituent, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of acrylic acids, including compounds similar to this compound, exhibit significant antimicrobial properties. A study focused on the synthesis of related compounds demonstrated their effectiveness against various bacterial strains, suggesting that structural modifications can enhance their potency .
Antiallergic Properties
The compound has been investigated for its potential antiallergic effects. A series of analogs were tested in bioassays, revealing that certain structural features are crucial for activity against allergic reactions. The presence of the nitro group is believed to play a role in modulating biological responses .
Cytotoxicity and Cancer Research
In cancer research, compounds with similar structures have shown promising results in inhibiting tumor cell growth. For instance, a related compound demonstrated an IC50 value of 900 nM against leukemia cell lines, indicating potential for further development in oncology . This suggests that this compound may also possess cytotoxic properties worthy of investigation.
Case Study 1: Synthesis and Evaluation
A study synthesized several derivatives of this compound to evaluate their biological activity. The results indicated that modifications at the phenyl ring significantly impacted their efficacy in various assays, emphasizing the importance of structure-activity relationships in drug design .
Case Study 2: In Silico Studies
In silico pharmacophore modeling has been employed to predict the activity of compounds similar to this compound. These studies suggest that the electronic properties of the nitro and chloro groups enhance binding affinity to specific biological targets, providing insights for future experimental validations .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-[4-(4-Chlorophenoxy)-3-nitrophenyl]acrylic acid, and how can reaction parameters be systematically screened?
- Methodological Answer : Synthesis typically involves coupling 4-(4-chlorophenoxy)-3-nitrobenzaldehyde with malonic acid via Knoevenagel condensation. Key parameters include solvent choice (e.g., ethanol or DMF), catalyst (e.g., piperidine or ammonium acetate), and temperature (80–120°C). Statistical Design of Experiments (DoE) can reduce trial-and-error by analyzing interactions between variables (e.g., molar ratios, reaction time) to maximize yield . For example, a Central Composite Design (CCD) can identify optimal conditions using response surface methodology (RSM) .
Q. How can spectroscopic and crystallographic techniques resolve ambiguities in the compound’s structural characterization?
- Methodological Answer :
- NMR : Assign peaks using 2D experiments (e.g., COSY, HSQC) to distinguish aromatic protons and confirm acrylic acid geometry (E/Z) .
- X-ray Crystallography : Single-crystal analysis (e.g., R-factor < 0.05) provides unambiguous confirmation of bond lengths, angles, and nitro-group orientation .
- FT-IR : Validate functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and biological interactions?
- Methodological Answer :
- Reactivity : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity in Michael addition .
- Biological Interactions : Molecular docking (AutoDock Vina) evaluates binding affinity to targets (e.g., cyclooxygenase-2). The chlorophenoxy group’s hydrophobic interactions and nitro group’s hydrogen bonding are critical .
Q. What strategies address discrepancies in experimental vs. computational data (e.g., reaction yields, spectral predictions)?
- Methodological Answer :
- Contradiction Analysis : If experimental yields deviate >10% from DFT-predicted pathways, re-examine transition states using ab initio molecular dynamics (AIMD) to account for solvent effects .
- Spectral Mismatches : Compare computed (Gaussian 16) vs. experimental IR spectra. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to improve accuracy .
Q. How does substituent variation (e.g., nitro vs. hydroxy groups) alter the compound’s physicochemical and biological properties?
- Methodological Answer :
- Physicochemical : Replace the nitro group with hydroxy to compare solubility (logP) via shake-flask experiments. Nitro groups reduce solubility (logP increase by ~1.5) .
- Biological : In vitro assays (e.g., COX-2 inhibition) show nitro-substituted derivatives exhibit 3x higher activity than non-nitrated analogs due to enhanced electrophilicity .
Methodological Challenges and Solutions
Q. What experimental controls are critical for reproducibility in kinetic studies of this compound?
- Answer :
- Temperature Control : Use jacketed reactors (±0.1°C accuracy) to minimize thermal drift during kinetic profiling .
- Oxygen Exclusion : Purge reactions with nitrogen to prevent acrylic acid dimerization .
- Internal Standards : Add 1,3,5-trimethoxybenzene to NMR samples for quantitative analysis .
Q. How can high-throughput screening (HTS) identify catalytic systems for asymmetric synthesis of this compound?
- Answer :
- Catalyst Libraries : Screen chiral organocatalysts (e.g., Cinchona alkaloids) in 96-well plates. Monitor enantiomeric excess (ee) via HPLC with chiral columns (e.g., Chiralpak IA) .
- Machine Learning : Train models on existing HTS data to predict optimal catalysts (e.g., SVM classifiers with R² > 0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
